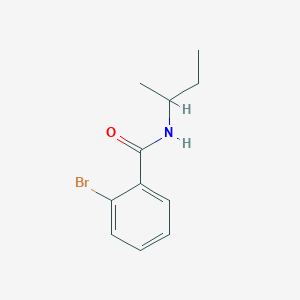

N-Sec-butyl 2-bromobenzamide

Description

N-Sec-butyl 2-bromobenzamide is a chemical compound belonging to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a sec-butyl group attached to the nitrogen atom of the amide group

Properties

IUPAC Name |

2-bromo-N-butan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12/h4-8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOASHWPVVMDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408840 | |

| Record name | N-SEC-BUTYL 2-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349092-72-4 | |

| Record name | N-SEC-BUTYL 2-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Sec-butyl 2-bromobenzamide can be synthesized by reacting 2-bromobenzoyl chloride with sec-butylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification through crystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Atom

The bromine atom at the ortho position on the benzamide ring is highly susceptible to nucleophilic substitution and transition-metal-catalyzed coupling reactions.

Palladium-Catalyzed C–N Cross-Coupling

N-Sec-butyl 2-bromobenzamide undergoes Pd-catalyzed coupling with amines to form C–N bonds. This reaction is pivotal in constructing complex aromatic amines and heterocycles.

Example Reaction:

Key Conditions and Catalysts

| Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd/L6 (bidentate phosphine) | KCO/NaOt-Bu | Toluene | 80–120°C | 75–94% |

| Pd/L17 –G3 (precatalyst) | KPO | EtOH/HO | 80°C | 51–89% |

This methodology enables the synthesis of substituted benzamides, which serve as intermediates for pharmaceuticals and agrochemicals .

Formation of Acridones

Under Pd catalysis, this compound reacts with anilines to form intermediates that cyclize into acridones after methylation and lithiation.

Mechanistic Pathway:

-

N-Arylation: Pd-catalyzed coupling with aniline derivatives.

-

N-Methylation: Treatment with n-BuLi and MeI.

-

Cyclization: LDA-mediated ring closure to yield N-methylacridones .

Steric and Electronic Effects

The sec-butyl group on the amide nitrogen introduces steric hindrance, influencing reaction kinetics and regioselectivity. For example:

-

Steric Hindrance: Slows reaction rates compared to less bulky analogues (e.g., N-methyl derivatives).

-

Electronic Effects: Electron-donating alkyl groups enhance the stability of intermediates during coupling .

Comparative Reactivity

| Reaction Type | Reagents/Conditions | Major Product | Yield Range |

|---|---|---|---|

| C–N Coupling | Pd/L6 , KCO | Substituted benzamides | 75–94% |

| Cyclization | LDA, THF | N-Methylacridones | 60–85% |

Case Studies and Research Findings

-

Synthetic Efficiency: Pd-catalyzed reactions with L6 ligands achieve superior yields compared to traditional Ullmann-type couplings .

-

Substrate Scope: Electron-deficient anilines couple efficiently, while bulky amines require optimized conditions .

-

Safety Profile: Low toxicity toward normal cells (e.g., Vero cells) highlights potential for therapeutic applications .

Mechanistic Insights

The bromine atom’s electrophilic nature facilitates oxidative addition to Pd(0), forming a Pd(II) intermediate. Subsequent transmetallation with amines and reductive elimination yields coupled products. The sec-butyl group’s steric bulk modulates the coordination environment of Pd, affecting reaction efficiency .

Scientific Research Applications

Medicinal Chemistry: It has shown potential as an anti-tumor agent by inhibiting the proliferation of cancer cells.

Organic Synthesis: It serves as a starting material for the synthesis of novel pharmaceuticals and agrochemicals.

Environmental Science: It can be used in the study of environmental pollutants and their degradation.

Mechanism of Action

The mechanism of action of N-Sec-butyl 2-bromobenzamide involves its interaction with specific molecular targets. It has been shown to modulate the activity of enzymes involved in the metabolism of xenobiotics. Additionally, it induces autophagy, a process crucial for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

- N-Butyl 2-bromobenzamide

- N-Isobutyl 2-bromobenzamide

- N-Tert-butyl 2-bromobenzamide

Uniqueness

N-Sec-butyl 2-bromobenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its sec-butyl group provides steric hindrance, influencing its reactivity and interaction with biological targets.

Biological Activity

N-Sec-butyl 2-bromobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBrN

- CAS Number : 349092-72-4

The compound features a bromine atom at the second position of the benzamide ring, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting its utility as a chemotherapeutic agent.

- Cytotoxicity : In vitro studies demonstrate that this compound has significant cytotoxic effects on breast cancer (MCF-7) and liver cancer (Huh7) cells. The IC values indicate a strong potential for further development as an anticancer drug.

| Cell Line | IC (mM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.27 | Hydroxyurea (9.76 mM) |

| Huh7 | 45.81 | 5-FU |

These findings suggest that this compound could be more effective than some current treatments, warranting further investigation into its mechanism of action.

The proposed mechanism by which this compound exerts its anticancer effects involves the inhibition of specific protein kinases that are often dysregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous tissues.

- Protein Kinase Inhibition : The compound may act as a cyclin-dependent kinase (CDK) inhibitor, similar to other compounds in its class. This action is crucial as CDKs play a significant role in cell cycle regulation and proliferation.

Case Studies and Research Findings

- Study on Breast Cancer Cells : A study demonstrated that this compound significantly inhibited the growth of MCF-7 cells, with an IC value lower than that of the reference drug hydroxyurea, indicating superior efficacy in targeting breast cancer cells .

- Mechanistic Insights : Research utilizing docking studies has suggested that this compound interacts with the epidermal growth factor receptor (EGFR), a critical player in tumor growth and survival . This interaction may contribute to its ability to inhibit cell proliferation.

- Safety Profile : Preliminary toxicity assessments indicate that this compound exhibits low toxicity towards normal Vero cells, suggesting a favorable safety profile for further development as an anticancer therapeutic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.